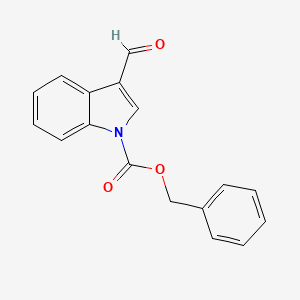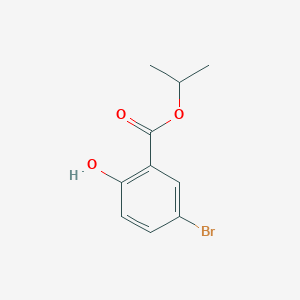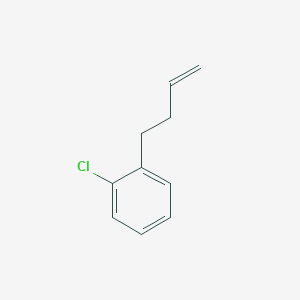
4-(2-Chlorophenyl)-1-butene
Overview
Description
4-(2-Chlorophenyl)-1-butene (4-chloro-1-butene) is a chemical compound belonging to the class of organic compounds known as alkenes. It is a colorless, flammable, volatile liquid with a sweet, pungent odor. 4-chloro-1-butene is an important intermediate in the production of several industrial chemicals, including dyes, fragrances, and pharmaceuticals. It is also used in the synthesis of a variety of other compounds, including polymers, polyols, and surfactants.
Scientific Research Applications
Photochemistry and Reactivity
4-(2-Chlorophenyl)-1-butene and its derivatives have been a subject of research in the field of photochemistry. The studies explore the reactivity of aromatic halides under various conditions. For instance, the photochemistry of 4-chlorophenol was examined, leading mainly to reductive dehalogenation. This study showed how aromatic compounds like 4-(2-Chlorophenyl)-1-butene can generate cations that add to π nucleophiles, offering insights into arylated products' synthesis through cationic mechanisms (Protti et al., 2004).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds. For example, compounds of 4-(4-chlorophenyl)-3-butene-2-one were prepared by reaction with acetone, illustrating the role of 4-(2-Chlorophenyl)-1-butene derivatives in the alkylation process for synthesizing heterocyclic structures (Abdullah, 2009).
Detoxication Pathways
Research has also delved into the metabolism and detoxication pathways involving compounds similar to 4-(2-Chlorophenyl)-1-butene. Studies on chloroprene, a compound structurally related, reveal intricate detoxication pathways involving glutathione and epoxide hydrolase, offering insight into how derivatives of 4-(2-Chlorophenyl)-1-butene might be metabolized and detoxified (Munter et al., 2003).
Crystallographic and Structural Analysis
The crystal structure and intermolecular interactions of compounds structurally akin to 4-(2-Chlorophenyl)-1-butene have been extensively studied. These investigations provide valuable data on the molecular arrangements, angles, and interactions, contributing to the understanding of the compound's chemical behavior and potential applications (Jasinski et al., 2009).
Organic Synthesis and Catalysis
Studies have also focused on the synthesis of various organic compounds using derivatives of 4-(2-Chlorophenyl)-1-butene. These works highlight the compound's role in organic synthesis and catalysis, showcasing its utility in creating diverse chemical structures (Krivokolysko et al., 2002).
properties
IUPAC Name |
1-but-3-enyl-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGLVZTMGOMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476296 | |
| Record name | 4-(2-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-1-butene | |
CAS RN |
3047-25-4 | |
| Record name | 1-(3-Buten-1-yl)-2-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chlorophenyl)-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50476296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



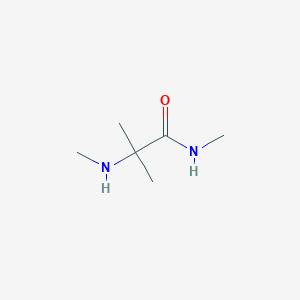

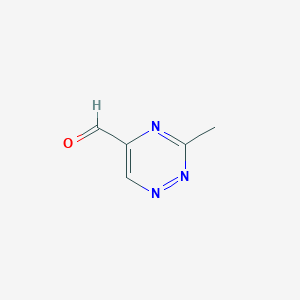

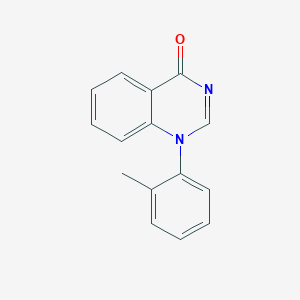


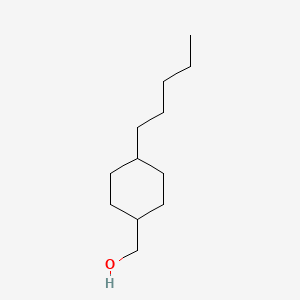

![4-Methoxy-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625663.png)

